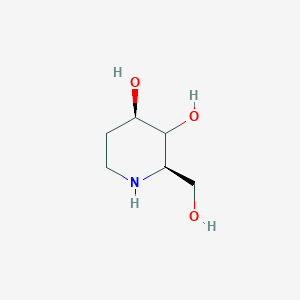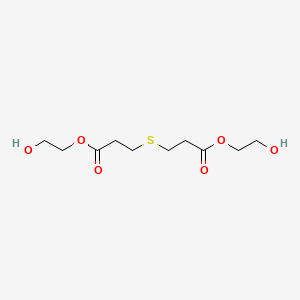
Bis(2-hydroxyethyl) 3,3'-sulfanediyldipropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-hydroxyethyl) 3,3’-sulfanediyldipropanoate is an organic compound with the molecular formula C10H18O6S2. It is a diester derived from the reaction of 3,3’-thiodipropionic acid and ethylene glycol. This compound is known for its applications in various fields, including polymer chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl) 3,3’-sulfanediyldipropanoate typically involves the esterification of 3,3’-thiodipropionic acid with ethylene glycol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of Bis(2-hydroxyethyl) 3,3’-sulfanediyldipropanoate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of high-purity starting materials and efficient purification techniques ensures the production of a high-quality product suitable for various applications.
化学反应分析
Types of Reactions
Bis(2-hydroxyethyl) 3,3’-sulfanediyldipropanoate can undergo several types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various esters and ethers depending on the nucleophile used.
科学研究应用
Bis(2-hydroxyethyl) 3,3’-sulfanediyldipropanoate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of biodegradable polyesters.
Materials Science: It is employed in the development of novel materials with enhanced mechanical properties.
Biology and Medicine: The compound is investigated for its potential use in drug delivery systems and as a building block for bioactive molecules.
Industry: It is used in the production of coatings, adhesives, and plasticizers.
作用机制
The mechanism of action of Bis(2-hydroxyethyl) 3,3’-sulfanediyldipropanoate involves its ability to form ester bonds and participate in various chemical reactions. The hydroxyl groups and sulfur atom in the molecule play a crucial role in its reactivity. The compound can interact with other molecules through hydrogen bonding, nucleophilic substitution, and oxidation-reduction reactions, making it a versatile building block in synthetic chemistry.
相似化合物的比较
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: Another diester used in the production of polyesters.
Bis(2-hydroxyethyl) disulfide: Similar in structure but contains a disulfide bond instead of a thioether bond.
Bis(2-hydroxyethyl) adipate: A diester used in the synthesis of polyurethanes and plasticizers.
Uniqueness
Bis(2-hydroxyethyl) 3,3’-sulfanediyldipropanoate is unique due to the presence of the thioether linkage, which imparts distinct chemical and physical properties. This linkage provides enhanced stability and reactivity compared to similar compounds with different functional groups.
属性
CAS 编号 |
3789-39-7 |
|---|---|
分子式 |
C10H18O6S |
分子量 |
266.31 g/mol |
IUPAC 名称 |
2-hydroxyethyl 3-[3-(2-hydroxyethoxy)-3-oxopropyl]sulfanylpropanoate |
InChI |
InChI=1S/C10H18O6S/c11-3-5-15-9(13)1-7-17-8-2-10(14)16-6-4-12/h11-12H,1-8H2 |
InChI 键 |
FFRXKNAFQFRQDJ-UHFFFAOYSA-N |
规范 SMILES |
C(CSCCC(=O)OCCO)C(=O)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


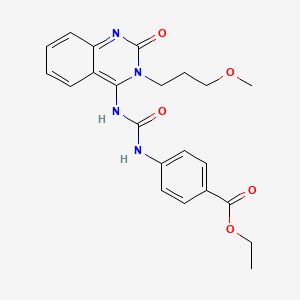
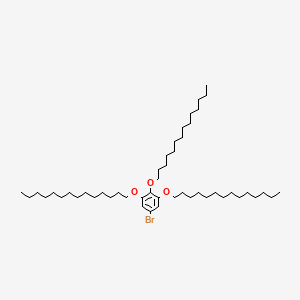
![2,5,8,11,18,21,24,27,30,33,36-undecaoxatricyclo[35.4.0.012,17]hentetraconta-1(41),12,14,16,37,39-hexaene](/img/structure/B14127424.png)
![(Pentafluorophenyl)[4-(pyrazin-2-yl)piperazin-1-yl]methanone](/img/structure/B14127428.png)
![methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14127438.png)
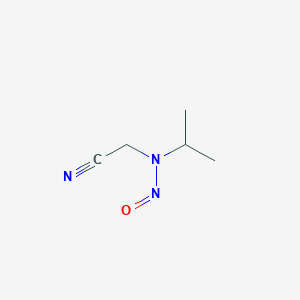
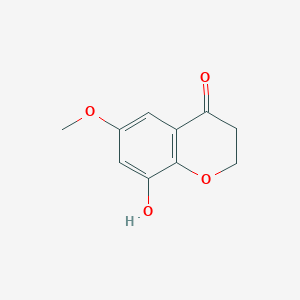
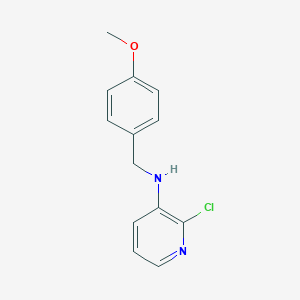
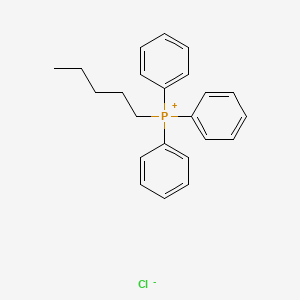
![[1,1'-Biphenyl]-4-yl(p-tolyl)sulfane](/img/structure/B14127464.png)
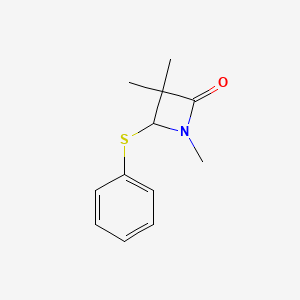

![7-((2,6-difluorobenzyl)oxy)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14127487.png)
